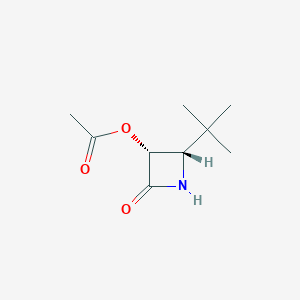
1-(1-Cyclohexylidenepentan-2-yl)-4-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Cyclohexylidenepentan-2-yl)-4-methylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by a cyclohexylidene group attached to a pentanyl chain, which is further connected to a methyl-substituted benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Cyclohexylidenepentan-2-yl)-4-methylbenzene typically involves the following steps:
Formation of the Cyclohexylidene Group: This can be achieved through the reaction of cyclohexanone with a suitable alkylating agent under acidic or basic conditions.
Attachment of the Pentanyl Chain: The cyclohexylidene group is then reacted with a pentanyl halide in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Formation of the Benzene Ring: The final step involves the Friedel-Crafts alkylation of toluene with the cyclohexylidenepentan-2-yl intermediate in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product separation can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(1-Cyclohexylidenepentan-2-yl)-4-methylbenzene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a metal catalyst such as palladium on carbon can convert the cyclohexylidene group to a cyclohexyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of cyclohexylidenepentan-2-one or cyclohexylidenepentan-2-oic acid.
Reduction: Formation of 1-(1-Cyclohexylpentan-2-yl)-4-methylbenzene.
Substitution: Formation of halogenated derivatives of this compound.
Applications De Recherche Scientifique
1-(1-Cyclohexylidenepentan-2-yl)-4-methylbenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(1-Cyclohexylidenepentan-2-yl)-4-methylbenzene involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(1-Cyclohexylidenepentan-2-yl)benzene: Lacks the methyl group on the benzene ring.
1-(1-Cyclohexylidenepentan-2-yl)-4-ethylbenzene: Contains an ethyl group instead of a methyl group on the benzene ring.
1-(1-Cyclohexylidenepentan-2-yl)-4-methoxybenzene: Contains a methoxy group on the benzene ring.
Uniqueness
1-(1-Cyclohexylidenepentan-2-yl)-4-methylbenzene is unique due to the presence of both the cyclohexylidene and pentanyl groups, along with the methyl-substituted benzene ring. This combination of structural features imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
917568-99-1 |
|---|---|
Formule moléculaire |
C18H26 |
Poids moléculaire |
242.4 g/mol |
Nom IUPAC |
1-(1-cyclohexylidenepentan-2-yl)-4-methylbenzene |
InChI |
InChI=1S/C18H26/c1-3-7-18(14-16-8-5-4-6-9-16)17-12-10-15(2)11-13-17/h10-14,18H,3-9H2,1-2H3 |
Clé InChI |
UVFYATOMEVWCDO-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C=C1CCCCC1)C2=CC=C(C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzo[b]thieno[2,3-d]thiophene-2-carboxylic acid, 3-(carboxymethoxy)-](/img/structure/B12603069.png)
![Pyridine, 4-[(2-methylphenyl)thio]-](/img/structure/B12603072.png)

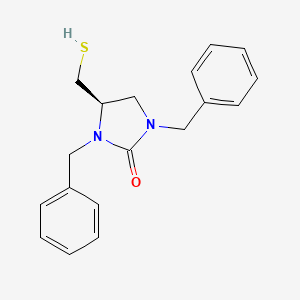
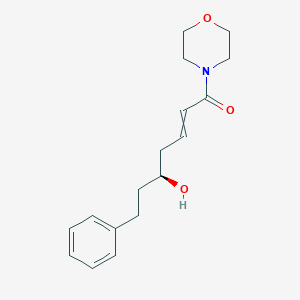
![4-(1H-Pyrrolo[2,3-B]pyridin-3-ylcarbonyl)piperidine](/img/structure/B12603103.png)
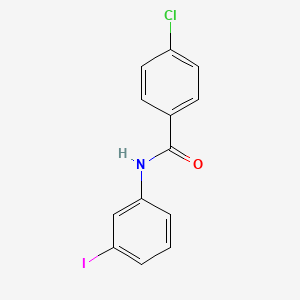
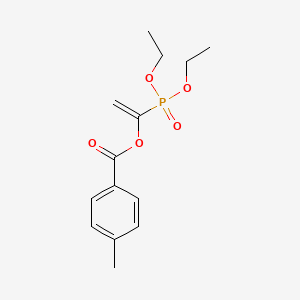
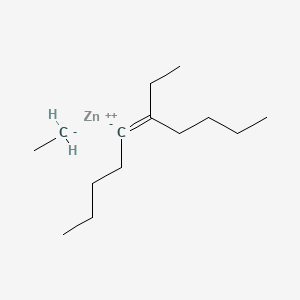
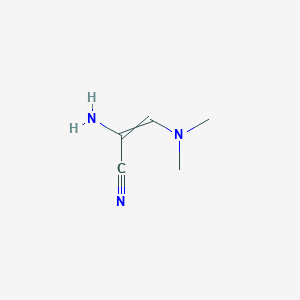
![4-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}-2H-1,4-thiazin-3(4H)-one](/img/structure/B12603130.png)
![1H-Pyrrolo[2,3-b]pyridine, 4-chloro-5-fluoro-1-[(4-methylphenyl)sulfonyl]-2-(tributylstannyl)-](/img/structure/B12603131.png)
![7-Acetyl-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B12603133.png)
